molecular formula C16H25NO3S B2389751 Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1795192-40-3

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2389751
CAS RN: 1795192-40-3
M. Wt: 311.44
InChI Key: CVQIUKKFWJQEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Enantiopure Compounds : A practical approach to the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showcases the development of chiral azetidine rings. This compound has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. The study indicates the potential of azetidine-based structures for inducing asymmetry in organic reactions (Mincan Wang et al., 2008).
  • Sulfonamide-Based Heterocycles : Research on substituted azetidinones derived from apremilast emphasizes the biological and pharmacological significance of the 2-azetidinone scaffold. The inclusion of sulfonamide rings highlights their importance in medicinal chemistry (Y. Jagannadham et al., 2019).

Photochemistry and Spectroscopy

  • Photochromic Azo Dyes : The synthesis and characterization of new 1,3-diazabicyclo-[3.1.0]hex-3-ene-based azo dyes demonstrate the photochromic properties of azo dyes derived from azetidine structures. These compounds exhibit reversible photoisomerization, highlighting their potential in materials science for developing light-responsive materials (N. Mahmoodi et al., 2013).

Catalysis

  • Asymmetric Synthesis : The utilization of optically pure aziridin-2-yl methanols as sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers showcases the role of azetidine and related structures in asymmetric synthesis. These compounds serve as effective sensors for determining enantiomeric excess in various samples, underlining their significance in stereochemical analysis (Martyna Malinowska et al., 2020).

properties

IUPAC Name

cyclohex-3-en-1-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c18-16(13-7-3-1-4-8-13)17-11-15(12-17)21(19,20)14-9-5-2-6-10-14/h1,3,13-15H,2,4-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQIUKKFWJQEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

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